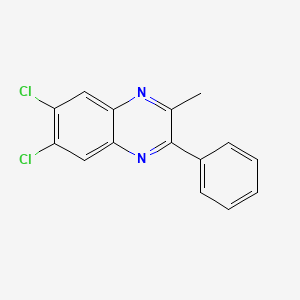

6,7-Dichloro-2-methyl-3-phenylquinoxaline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6,7-dichloro-2-methyl-3-phenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2/c1-9-15(10-5-3-2-4-6-10)19-14-8-12(17)11(16)7-13(14)18-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIJJZINHYOTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C3=CC=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,7 Dichloro 2 Methyl 3 Phenylquinoxaline and Analogous Structures

Classical Approaches to Quinoxaline (B1680401) Ring System Construction

Traditional methods for constructing the quinoxaline ring have been established for over a century and are still widely used due to their reliability and simplicity. These methods typically involve the formation of the core heterocyclic structure from acyclic precursors.

The most common and straightforward method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubsapub.org This reaction, first reported in the late 19th century, generally proceeds by refluxing the two components in a suitable solvent, often with an acid catalyst. encyclopedia.pubresearchgate.net For the synthesis of 6,7-Dichloro-2-methyl-3-phenylquinoxaline, the required precursors are 4,5-dichlorobenzene-1,2-diamine (B119697) and 1-phenyl-1,2-propanedione.

A typical procedure involves reacting the substituted o-phenylenediamine with the dicarbonyl compound in a solvent like glacial acetic acid or ethanol (B145695) under reflux for several hours. teb.org.trnih.gov The reaction generally provides good yields of the desired quinoxaline derivative. researchgate.net Various catalysts can be employed to improve reaction times and yields, though many reactions proceed without one. thieme-connect.com

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| 4,5-Dichlorobenzene-1,2-diamine | 1,2-Di(pyridin-2-yl)ethane-1,2-dione | Glacial Acetic Acid | Reflux, 24h | 67 | nih.gov |

| Substituted o-phenylenediamine | 1,2-Dicarbonyl compound | Glacial Acetic Acid | Reflux, 4-5h | - | teb.org.tr |

| Benzene-1,2-diamine | Benzil (B1666583) | Bentonite clay K-10 / Ethanol | Room Temp, 20 min | 95 | nih.govmdpi.com |

| o-Phenylenediamine | Benzil | TiO2-Pr-SO3H / Ethanol | Room Temp, 10 min | 95 | mdpi.com |

| o-Phenylenediamine | Glyoxal | Glycerol / Water | 90 °C, 4-6 min | 85-91 | encyclopedia.pub |

The mechanism involves a two-step condensation. The first amino group of the diamine attacks one of the carbonyl carbons, followed by cyclization and dehydration to form a diimine intermediate, which then aromatizes to the stable quinoxaline ring.

Oxidative cyclization offers an alternative route to quinoxalines, often starting from precursors that are not 1,2-dicarbonyls. These methods can involve the tandem oxidation of α-hydroxyketones or other substrates in the presence of an o-phenylenediamine. nih.gov Catalysts such as iodine, palladium acetate, or ruthenium complexes have been used to facilitate these transformations. researchgate.netnih.gov A metal-free approach utilizes iodine as a catalyst and DMSO as the oxidant for the reaction between α-hydroxy ketones and o-phenylenediamines, yielding quinoxaline products in 78-99% yields. nih.gov

Another strategy involves the oxidative cyclization of α-halo ketones with o-phenylenediamines. nih.gov This method can be performed in water at 80 °C without the need for a catalyst. nih.gov Additionally, electrochemical synthesis has emerged as a modern oxidative method, allowing for the cyclization of aryl alkyl ketones and o-phenylenediamines without transition metals or chemical oxidants. thieme-connect.com Tandem oxidative azidation and cyclization of N-arylenamines using an oxidant like (diacetoxyiodo)benzene (B116549) also produces quinoxaline derivatives under mild conditions. acs.orgrsc.org

The Beirut Reaction is a significant method for synthesizing quinoxaline-1,4-dioxides, which are important precursors and bioactive molecules themselves. sbq.org.brmdpi.com Described in 1965 by Haddadin and Issidorides, this reaction involves the cycloaddition of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with a wide range of substrates, including enamines, enolates, β-diketones, and α,β-unsaturated ketones. sbq.org.brresearchgate.net

The generally accepted mechanism starts with the nucleophilic attack of an enolate ion on an electrophilic nitrogen atom of the benzofuroxan. sbq.org.br This is followed by a series of rearrangements and ring-opening/closing steps to yield the quinoxaline-1,4-dioxide ring system. researchgate.net This method is valued for its ability to create highly functionalized quinoxaline N,N'-dioxides in a single step. sbq.org.br These N-oxide products can subsequently be reduced to the corresponding quinoxalines if desired.

Contemporary and Sustainable Synthetic Strategies

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of quinoxalines, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. ijirt.orgekb.eg

The application of green chemistry to quinoxaline synthesis focuses on several key areas: the use of environmentally benign solvents, the development of reusable and non-toxic catalysts, and the implementation of energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. ijirt.orgbenthamdirect.comresearchgate.net The goal is to create synthetic pathways that are not only efficient in terms of yield but also cost-effective and have a minimal environmental footprint. encyclopedia.pubbenthamdirect.com

Catalysts are a major focus of green synthetic strategies. researchgate.net Researchers have explored a variety of options, including reusable solid acid catalysts, nanocatalysts, and biodegradable catalysts like cellulose (B213188) sulfuric acid. mdpi.comresearchgate.netresearchgate.net For instance, a nanostructured pyrophosphate (Na2PdP2O7) has been shown to be a highly efficient and recyclable heterogeneous catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyls. nih.gov

Replacing traditional, often toxic and volatile, organic solvents with greener alternatives like water and ethanol is a cornerstone of sustainable quinoxaline synthesis. ijirt.orgbenthamdirect.com These solvents are non-toxic, readily available, and have a lower environmental impact.

The classical condensation of o-phenylenediamines and 1,2-dicarbonyl compounds has been successfully adapted to run in water or ethanol, often at room temperature and with high yields. researchgate.netnih.gov In some cases, the use of a catalyst like copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) in water can accelerate the reaction. researchgate.net Ethanol is also a preferred solvent, and many modern catalytic systems are designed to work efficiently in it. nih.govnih.govmdpi.com For example, the condensation of 1,2-diaminobenzene with benzil using a nanostructured pyrophosphate catalyst gave a 98% yield in ethanol at room temperature. nih.gov A mixture of ethanol and water (1:1) has also been used as an effective solvent system for the synthesis of quinoxalines using a heteropoly acid catalyst under reflux conditions. tandfonline.comtandfonline.com

Table 2: Comparison of Green Solvents in Quinoxaline Synthesis

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Na2PdP2O7 | Ethanol | Room Temp | 30 min | 98 | nih.gov |

| Na2PdP2O7 | Water | Room Temp | 30 min | 49 | nih.gov |

| Bentonite clay K-10 | Ethanol | Room Temp | 20 min | 95 | nih.gov |

| CuSO4·5H2O | Water | - | - | - | researchgate.net |

| Cellulose Sulfuric Acid | Ethanol | Room Temp | 60 min | 90 | researchgate.net |

| H5PW6Mo4V2O40·14H2O | Ethanol:Water (1:1) | Reflux | 40 min | 96 | tandfonline.comtandfonline.com |

| None | Methanol | Room Temp | 1 min | >90 | thieme-connect.com |

| Choline (B1196258) chloride/water NADES | None | Room Temp | 5 min | >90 | rsc.org |

The development of these methodologies underscores a significant shift towards more sustainable practices in chemical synthesis, ensuring that the production of valuable compounds like 6,7-Dichloro-2-methyl-3-phenylquinoxaline can be achieved with minimal environmental consequence.

Green Chemistry Principles in Quinoxaline Synthesis

Catalyst-Free and Transition-Metal-Free Protocols

In the quest for greener and more economical synthetic routes, catalyst-free and transition-metal-free protocols have gained significant traction. nih.govresearchgate.net These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as the use of ultrasound irradiation or microwave assistance, or by employing green solvents like water or ethanol. researchgate.netnih.gov

One prominent catalyst-free approach involves the reaction of phenacyl halides with 1,2-diaminoarenes. researchgate.net This domino reaction, which proceeds with sodium bicarbonate as a deacidifying agent, is lauded for its simplicity and practicality. researchgate.net Furthermore, the synthesis of various quinoxaline derivatives has been effectively achieved without any catalyst by employing ultrasound irradiation in ethanol at room temperature, leading to excellent yields in short reaction times. nih.govacs.org These transition-metal-free methods avoid the cost, toxicity, and challenges associated with removing metal catalysts from the final products. nih.govresearchgate.net

Table 1: Examples of Catalyst-Free Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Benzil | Ultrasound, Ethanol, RT, 60 min | 2,3-Diphenylquinoxaline (B159395) | 98 | nih.gov |

| 4-Bromo-1,2-phenylenediamine | Benzil | Ultrasound, Ethanol, RT, 60 min | 6-Bromo-2,3-diphenylquinoxaline | 97 | nih.gov |

| o-Phenylenediamine | 3,4-Hexanedione | Ultrasound, Ethanol, RT, 60 min | 2,3-Diethylquinoxaline | 94 | nih.gov |

Application of Reusable Catalytic Systems (e.g., Nanocatalysts, Organocatalysts)

The development of reusable catalytic systems is a cornerstone of sustainable chemistry, aiming to reduce waste and cost. In quinoxaline synthesis, both nanocatalysts and organocatalysts have proven to be highly effective and recyclable.

Nanocatalysts: A variety of nanocatalysts have been employed for the synthesis of quinoxalines, offering high efficiency and the ability to be easily recovered and reused multiple times without significant loss of activity. cymitquimica.comnih.govacs.org Examples include:

ZnO nanoparticles: These have been used as an efficient and reusable catalyst for the condensation of 1,2-diketones and 1,2-diamines under solvent-free conditions at room temperature. researchgate.net

Calcium iodate (B108269) (Ca(IO3)2) nanoparticles: Fabricated via a chemical precipitation method, these have been applied as a recyclable and eco-friendly catalyst for quinoxaline synthesis. nih.gov

Cobalt-based nanocatalysts: Cobalt nanoparticles supported on materials like mesoporous SBA-15 have demonstrated excellent activity and stability, being reusable for at least ten cycles. cymitquimica.com

Magnetic Nanoparticles: Fe3O4@FeSO4-MCM-41, a magnetic nano-sized solid acid catalyst, has been used for the direct condensation of diketones and 1,2-phenylenediamines. cymitquimica.com

Organocatalysts: These metal-free catalysts are attractive due to their low toxicity and environmental impact.

Nitrilotris(methylenephosphonic acid): This organocatalyst has been used at a 5 mol% loading to synthesize various quinoxalines in high yields and short reaction times. researchgate.net

Pyrrolidine: Used in catalytic amounts for the one-pot synthesis of conjugated chalcone-quinoxalines under ultrasonic mediation. researchgate.net

Table 2: Reusable Catalysts in Quinoxaline Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Reusability | Reference |

|---|---|---|---|---|---|

| ZnO Nanoparticles | 1,2-Diketones | 1,2-Diamines | Solvent-free, RT | Up to 6 cycles | researchgate.net |

| Ca(IO3)2 Nanoparticles | o-Phenylenediamine | Benzil | Ethanol, Reflux | Multiple cycles | nih.gov |

| Co on SBA-15 | 1,2-Diamines | 1,2-Dicarbonyls | Mild conditions | At least 10 cycles | cymitquimica.com |

Energy-Efficient Activation Methods (e.g., Microwave, Ultrasonic Irradiation)

To accelerate reaction rates and often improve yields, energy-efficient activation methods like microwave (MW) and ultrasonic irradiation have been widely adopted in quinoxaline synthesis. researchgate.net These techniques frequently lead to shorter reaction times and cleaner reactions compared to conventional heating.

Microwave Irradiation: This method has been successfully used for the rapid and efficient synthesis of quinoxaline derivatives. Reactions are often conducted under solvent-free conditions or in green solvents like polyethylene (B3416737) glycol (PEG) or water, significantly reducing the environmental impact. For instance, a solvent-free microwave-assisted approach has been developed that produces high yields in just 5 minutes at 160 °C without a catalyst.

Ultrasonic Irradiation: Ultrasound has been demonstrated as a powerful tool for accelerating the synthesis of quinoxalines, often at room temperature and without the need for a catalyst. researchgate.net This method promotes reactions through acoustic cavitation, leading to high yields in significantly reduced reaction times. nih.gov Catalyst-free protocols under ultrasonic irradiation in water or ethanol have been developed for the synthesis of a wide range of quinoxaline derivatives. acs.org

Table 3: Energy-Efficient Synthesis of Quinoxaline Derivatives

| Method | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave | Aryl-1,2-diamines, 1,2-dicarbonyl compounds | PEG-400 | Short | High | |

| Microwave | o-Phenylenediamine, Dialkyl acetylenedicarboxylate | Solvent-free | Rapid | High | |

| Ultrasound | o-Phenylenediamine, α-Bromo ketones | Ethanol, 20% NaOH | Short | High | researchgate.net |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. This approach is valued for its high atom economy, step economy, and ability to rapidly generate molecular diversity. ipp.pt For quinoxaline synthesis, MCRs provide a powerful tool for assembling complex, functionalized scaffolds in a one-pot fashion. An example includes the three-component reaction of quinoxalin-6-amine, arylglyoxals, and 4-hydroxyquinolin-2(1H)-one in ethanol, using acetic acid as a catalyst, to produce novel 7H-pyrrolo[3,2-f]quinoxalines. ipp.pt

Solid-Phase Synthesis and Supported Reagents

Solid-phase synthesis offers significant advantages in terms of purification and automation, making it a valuable technique for creating libraries of compounds. A straightforward solid-phase synthesis of quinoxalines has been described where a polymer-bound o-phenylenediamine is reacted with α-bromoketones. The reaction proceeds in DMF at 60°C, and the desired quinoxaline products are obtained in good purity and yield after cleavage from the solid support. This method involves an initial nucleophilic substitution followed by cyclization and oxidation.

Regioselective Synthesis and Isomer Control

When using unsymmetrical starting materials, controlling the position of substituents on the quinoxaline core is a critical challenge. Regioselectivity determines the specific isomer that is formed.

Strategies for Directing Substituent Placement on the Quinoxaline Core

Several strategies have been developed to achieve regioselective synthesis of substituted quinoxalines. The reaction of 2-chloro-3-substituted quinoxalines with nucleophiles like 3(5)-methyl-5(3)-aryl-1H-pyrazoles in the presence of sodium hydride has been shown to furnish products with excellent yields and high levels of regioselectivity. nih.gov

Hypervalent iodine reagents have been employed as catalysts for the chemo- and regioselective annulation between α-iminoethanones and o-phenylenediamines to afford trisubstituted quinoxalines. Specifically, catalysts like [bis(trifluoroacetoxy)iodo]benzene (B57053) have achieved excellent regioselectivities. Furthermore, the reaction of diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives can produce 2-quinoxalinol imines regioselectively as a single isomer in good yield. The regioselectivity in these cases can be influenced by the electronic and steric properties of the substituents on both the diamine and the dicarbonyl compound, as well as the reaction conditions and choice of catalyst. researchgate.net

Investigation of Reaction Mechanisms Governing Regioselectivity

The synthesis of unsymmetrically substituted quinoxalines, such as 6,7-Dichloro-2-methyl-3-phenylquinoxaline, from asymmetrically substituted o-phenylenediamines and unsymmetrical α-dicarbonyl compounds can potentially yield two different regioisomers. The control of regioselectivity is a critical aspect of these synthetic strategies.

The reaction mechanism for the condensation of o-phenylenediamines with α-dicarbonyl compounds is generally understood to proceed through a series of steps involving nucleophilic attack, dehydration, and cyclization. The regiochemical outcome of the reaction is determined by the initial nucleophilic attack of one of the non-equivalent amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the dicarbonyl compound.

Several factors can influence the regioselectivity of this reaction:

Electronic Effects: The electronic properties of the substituents on both the o-phenylenediamine and the α-dicarbonyl compound play a crucial role. Electron-donating groups on the o-phenylenediamine can increase the nucleophilicity of the adjacent amino group, while electron-withdrawing groups decrease it. Similarly, the electrophilicity of the carbonyl carbons in the α-dicarbonyl compound is influenced by its substituents. For instance, in the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from monosubstituted o-phenylenediamines and aroylpyruvates, the use of different additives like p-toluenesulfonic acid or a combination of hydroxybenzotriazole (B1436442) and N,N'-diisopropylcarbodiimide can predictably switch the regioselectivity. nih.gov

Steric Hindrance: Steric hindrance around the reacting centers can also direct the reaction towards the formation of a specific isomer. A bulkier substituent on either the diamine or the dicarbonyl compound may favor the attack of the less hindered amino group or at the less hindered carbonyl carbon.

Reaction Conditions: The reaction conditions, including the solvent, temperature, and the presence of catalysts, can significantly impact the regioselectivity. For example, in the synthesis of quinoxalin-2(1H)-ones, the choice of solvent and reaction temperature has been shown to influence the ratio of the resulting regioisomers. researchgate.net In some cases, metal-free, catalyst-free conditions can offer high regioselectivity. organic-chemistry.org

In the specific case of synthesizing 6,7-Dichloro-2-methyl-3-phenylquinoxaline from 4,5-dichloro-1,2-phenylenediamine and 1-phenylpropane-1,2-dione, the initial nucleophilic attack can occur from either the amino group at position 1 or position 2 of the diamine onto either the benzoyl or the acetyl carbonyl group. The interplay of the electronic effects of the chloro substituents on the diamine and the phenyl and methyl groups on the dicarbonyl compound will ultimately determine the predominant isomer formed.

Furthermore, studies on the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown that the position of substituents on the quinoxaline ring can influence the reactivity of halogen atoms towards nucleophilic substitution. It was observed that a halogen atom at position 7 is preferentially substituted over a halogen at position 6, which is attributed to the electron-withdrawing character of the trifluoromethyl group at position 3, leading to a more stable Meisenheimer complex intermediate. mdpi.com This highlights the intricate electronic interplay within the quinoxaline system that can govern reactivity and selectivity.

Synthetic Routes for Specific Halogenated and Phenyl-Substituted Quinoxalines

The synthesis of halogenated and phenyl-substituted quinoxalines is of significant interest due to the role of these substituents in modulating the biological activity and material properties of the resulting compounds. The most common and classical method for synthesizing these derivatives is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. teb.org.tr This method is versatile and can be adapted to produce a wide range of quinoxaline analogs.

For instance, the synthesis of 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives is achieved by reacting a 1,2-dicarbonyl compound with a substituted o-phenylenediamine under reflux in glacial acetic acid for 4-5 hours. teb.org.tr This general procedure has been successfully applied to synthesize various derivatives.

The following interactive table provides examples of specific synthetic routes for various halogenated and phenyl-substituted quinoxalines, detailing the reactants, reaction conditions, and the resulting products.

| Target Compound | Reactant 1 | Reactant 2 | Reaction Conditions | Yield | Reference |

| 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline | 4,5-Dichlorobenzene-1,2-diamine | 1,2-Di(pyridin-2-yl)ethane-1,2-dione | Glacial acetic acid, reflux, 24 h | 67% | nih.gov |

| 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline | 4-Chloro-1,2-diaminobenzene | Phenylethynylene | CuCl, Chlorobenzene, 343 K | - | nih.gov |

| 2-Substituted-6-chloroquinoxalines | 2,6-Dichloroquinoxaline | Alcohols, Thiols, or Amines | TEBAC, K2CO3, DMF, 70-75°C, 6-7 h | - | rasayanjournal.co.in |

| 6-Methyl-2-phenylquinoxaline | 3,4-Diaminotoluene | 2-Bromoacetophenone | 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate, 70°C, ~1 h | - | chemicalbook.com |

| 6,7-Dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline | 4,5-Dicyano-1,2-phenylenediamine | 1,2-Bis(4-(2,3,4,5-tetraphenylphenyl)phenyl)ethane-1,2-dione | Acetic acid, reflux | High | rsc.org |

| 6,7-Dichloro-2,3-diphenylquinoxaline | 4,5-Dichloro-1,2-phenylenediamine | Benzil | - | - | hoffmanchemicals.com |

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core

The quinoxaline nucleus possesses a dual reactivity profile. The pyrazine (B50134) ring, with its two nitrogen atoms, is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions with suitable leaving groups. Conversely, the fused benzene (B151609) ring is more electron-rich compared to the pyrazine moiety and undergoes electrophilic substitution, although its reactivity is modulated by the electron-withdrawing effect of the fused pyrazine ring.

The chlorine atoms at the 6- and 7-positions are situated on the benzene portion of the quinoxaline core. Nucleophilic aromatic substitution (SNAr) at these positions is a key pathway for derivatization. The pyridine-type nitrogen atoms in the adjacent pyrazine ring exert an electron-withdrawing effect, which activates the entire fused ring system towards nucleophilic attack, including the C6 and C7 positions. researchgate.net This activation, however, is less pronounced than for halogens located on the pyrazine ring itself (e.g., at C2 or C3).

The displacement of these chlorine atoms typically requires reaction with potent nucleophiles under specific conditions. Studies on analogous 6,7-difluoroquinoxaline (B3116332) derivatives have shown that reactions with amines can proceed to yield mono- or di-substituted products, demonstrating the viability of nucleophilic substitution at these positions. researchgate.net The reactivity can be significantly enhanced by the presence of other strong electron-withdrawing groups on the quinoxaline ring system. nih.gov For instance, the conversion of the quinoxaline to its 1,4-dioxide form would substantially increase the electrophilicity of the carbocyclic ring, facilitating the displacement of the chloro substituents.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reaction conditions can be tailored to achieve either mono- or di-substitution. For example, reacting a dichloroquinoxaline with one equivalent of an amine under mild conditions may favor monosubstitution, while using an excess of the nucleophile at higher temperatures often leads to the disubstituted product. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Dihaloquinoxalines

| Reactant | Nucleophile | Product | Conditions | Reference |

| 2,3-Dichloroquinoxaline | Butylamine | 2-Butylamino-3-chloroquinoxaline | Hot ethanol (B145695)/acetonitrile | researchgate.net |

| 2,3-Dichloroquinoxaline | Butylamine | 2,3-Bis(butylamino)quinoxaline | Pressure vessel, 150 °C | researchgate.net |

| 6,7-Difluoroquinoxaline | Amines | 6-Amino-7-fluoroquinoxaline | Acid catalysis | researchgate.net |

The methyl group at the 2-position of the quinoxaline ring is not an inert substituent. Its location alpha to a ring nitrogen atom makes its protons acidic, allowing for deprotonation by strong bases. This reactivity is a cornerstone for C-C bond formation and further functionalization.

Lateral deprotometallation using hindered lithium amide bases, such as lithium diethylamide (LiNEt2), can selectively remove a proton from the methyl group. researchgate.net The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles. This strategy provides a direct route to elaborate the side chain at the 2-position. researchgate.net For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively, while reaction with alkyl halides leads to chain elongation. researchgate.net

Beyond deprotonation, the methyl group can undergo oxidation. pharmacophorejournal.com Depending on the oxidizing agent and reaction conditions, it can be converted to an aldehyde, a carboxylic acid, or other oxidized forms, providing a handle for further transformations such as condensation or amidation reactions.

Table 2: Functionalization of the 2-Methyl Group on Azine Scaffolds

| Substrate | Reagent | Product Type | Reaction Type | Reference |

| Methylated quinoxaline | 1. LiNEt22. Electrophile (e.g., R-CHO) | Alcohol-substituted quinoxaline | Deprotometallation-Addition | researchgate.net |

| 2-Methylquinoxaline | Oxidizing agent (e.g., KMnO4) | Quinoxaline-2-carboxylic acid | Oxidation | pharmacophorejournal.com |

The phenyl group at the 3-position is generally stable and less reactive than the quinoxaline core itself. wikipedia.org However, it can undergo classical electrophilic aromatic substitution reactions. The quinoxaline ring system acts as a moderate electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-positions. wikipedia.org

Potential transformations include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the 3'-(meta) position of the phenyl ring.

Halogenation: Treatment with halogens (e.g., Br2) in the presence of a Lewis acid catalyst would lead to meta-halogenated derivatives.

Friedel-Crafts Reactions: Acylation or alkylation would also be directed to the meta-position, though the deactivated nature of the ring might require harsh reaction conditions.

The synthesis of quinoxaline derivatives bearing substituted phenyl rings, such as those with trifluoromethyl (CF3) or trifluoromethoxy (OCF3) groups, has been reported, indicating that functional groups can be incorporated into the phenyl moiety either before or after the quinoxaline ring formation. researchgate.net

Cycloaddition Reactions and Formation of Fused Ring Systems

Quinoxaline derivatives are valuable platforms for the synthesis of more complex, fused polycyclic heterocyclic systems. bohrium.comarkat-usa.org These reactions can involve either the quinoxaline ring itself or, more commonly, its substituents, which are manipulated to build new rings.

For 6,7-dichloro-2-methyl-3-phenylquinoxaline, the chloro-substituents serve as excellent handles for annulation reactions. Reaction with dinucleophiles can lead to the formation of new fused rings. For example, condensation with benzene-1,2-dithiol could yield a tetracyclic system with a fused thiadiazine ring. researchgate.net Similarly, reaction with o-phenylenediamine (B120857) could form a fused hexaazacyclic system. researchgate.net

Another strategy involves the functionalization of the methyl or phenyl groups to include moieties that can participate in intramolecular cycloadditions. Furthermore, the pyrazine ring of the quinoxaline can be a precursor to fused systems like imidazo[1,2-a]quinoxalines, which can be formed from tetrazolo[1,5-a]quinoxalines through denitrogenative annulation. nih.gov While the benzene part of the quinoxaline is a diene, its participation in Diels-Alder reactions is limited due to its aromaticity. More common are [3+2] cycloaddition reactions involving functional groups attached to the quinoxaline core. luisrdomingo.com The synthesis of furo[2,3-b]quinoxalines from 2,3-dichloroquinoxalines and alkynes is a well-established method for creating fused systems. arkat-usa.orgresearchgate.net

Redox Chemistry of Quinoxaline Derivatives

The electron-deficient nature of the pyrazine ring makes the quinoxaline scaffold redox-active. dtu.dk It can readily accept electrons, undergoing reduction, and the ring nitrogens can be oxidized.

The electrochemical reduction of quinoxaline typically proceeds via a two-electron, two-proton process to yield a 1,4-dihydroquinoxaline. dtu.dk The stability of this reduced form is highly dependent on the pH of the medium. dtu.dk The reduction potential is a key characteristic influenced by the substituents on the ring. The presence of electron-withdrawing groups, such as the two chlorine atoms in 6,7-dichloro-2-methyl-3-phenylquinoxaline, makes the molecule easier to reduce (i.e., occurs at a less negative potential). abechem.com Some studies have shown that the electrochemical reduction can proceed through a single-electron transfer to form a radical anion intermediate. abechem.com

Chemical reduction is also a common transformation. For example, reduction of quinoxaline with formic acid in formamide (B127407) can yield the corresponding N,N'-diformyl-1,2,3,4-tetrahydroquinoxaline. rsc.org

Conversely, the nitrogen atoms of the pyrazine ring can be oxidized using reagents like peroxy acids to form quinoxaline N-oxides. nih.gov Quinoxaline 1,4-dioxides are a particularly important class of derivatives with distinct chemical reactivity and biological properties. nih.govnih.gov These N-oxide functionalities can be subsequently removed by reduction, adding to the synthetic versatility of the quinoxaline core.

Reductive metallation involves the transfer of one or more electrons from an active metal (such as lithium, sodium, or magnesium) to the quinoxaline substrate. This process generates a highly reactive radical anion or dianion species. The electron-deficient pyrazine ring is the typical site of this reduction.

This pathway is distinct from deprotometallation, which is an acid-base reaction involving the abstraction of a proton. researchgate.net In reductive metallation, a C-M bond is not typically formed unless the intermediate reacts with an electrophile. The generated radical anion or dianion can be quenched with a proton source to yield dihydro- or tetrahydroquinoxalines, or it can be trapped with various electrophiles, leading to the addition of substituents to the pyrazine ring. This method offers an alternative route to functionalize the heterocyclic portion of the molecule, complementary to nucleophilic substitution reactions.

Oxidative Transformations

The quinoxaline ring system and its substituents can undergo several oxidative reactions, leading to the formation of new functional groups and derivatives. Key oxidative transformations for 6,7-dichloro-2-methyl-3-phenylquinoxaline would likely involve the methyl group and the nitrogen atoms of the quinoxaline core.

One of the most significant reactions is the oxidation of the 2-methyl group. This benzylic-like position is activated by the adjacent aromatic quinoxaline system, making it susceptible to oxidation by various reagents. For instance, selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups on heterocyclic rings to the corresponding aldehydes. This transformation would yield 6,7-dichloro-3-phenylquinoxaline-2-carbaldehyde, a valuable intermediate for further derivatization, such as condensation reactions to form larger conjugated systems.

Another potential oxidative pathway is the more vigorous oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This reaction typically proceeds under heating and would convert the methyl group into a carboxyl group, affording 6,7-dichloro-3-phenylquinoxaline-2-carboxylic acid. This carboxylic acid derivative opens up possibilities for amide and ester formation.

Furthermore, the nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. researchgate.net This transformation would lead to the formation of 6,7-dichloro-2-methyl-3-phenylquinoxaline 1,4-di-N-oxide. The introduction of N-oxide functionalities can significantly alter the electronic properties of the quinoxaline ring, influencing its reactivity in subsequent reactions.

Table 1: Potential Oxidative Transformations of 6,7-Dichloro-2-methyl-3-phenylquinoxaline

| Starting Material | Reagent(s) | Product | Transformation |

| 6,7-Dichloro-2-methyl-3-phenylquinoxaline | Selenium Dioxide (SeO₂) | 6,7-Dichloro-3-phenylquinoxaline-2-carbaldehyde | Oxidation of methyl to aldehyde |

| 6,7-Dichloro-2-methyl-3-phenylquinoxaline | Potassium Permanganate (KMnO₄) | 6,7-Dichloro-3-phenylquinoxaline-2-carboxylic acid | Oxidation of methyl to carboxylic acid |

| 6,7-Dichloro-2-methyl-3-phenylquinoxaline | m-Chloroperoxybenzoic acid (m-CPBA) | 6,7-Dichloro-2-methyl-3-phenylquinoxaline 1,4-di-N-oxide | N-oxidation of quinoxaline nitrogens |

Functional Group Interconversions on 6,7-Dichloro-2-methyl-3-phenylquinoxaline

The structure of 6,7-dichloro-2-methyl-3-phenylquinoxaline offers multiple sites for functional group interconversions, allowing for the strategic modification of the molecule to tune its properties. These transformations can be performed on the phenyl ring, the dichloro-substituted benzene portion of the quinoxaline core, and the methyl group.

On the 3-Phenyl Group: The phenyl group is susceptible to electrophilic aromatic substitution reactions. The quinoxaline moiety is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta and para positions of the phenyl ring. For example, sulfonation of 2,3-diphenylquinoxaline (B159395) using chlorosulfonic acid has been reported, leading to the formation of a sulfonyl chloride derivative. A similar reaction on 6,7-dichloro-2-methyl-3-phenylquinoxaline would be expected to yield the corresponding sulfonic acid or sulfonyl chloride at the para position of the phenyl ring. Other electrophilic aromatic substitutions, such as nitration (using a mixture of nitric and sulfuric acids) and halogenation (using halogens in the presence of a Lewis acid), could also be envisioned to occur primarily at the para position.

On the Dichloro-Substituted Benzene Ring: The chlorine atoms at the 6 and 7 positions are on an electron-deficient aromatic ring, making them potentially susceptible to nucleophilic aromatic substitution (SNAr). While halogens at the 2 and 3 positions of the quinoxaline ring are more activated towards SNAr, the 6 and 7 positions can also react under more forcing conditions with strong nucleophiles such as amines, alkoxides, or thiolates. These reactions would lead to the displacement of one or both chlorine atoms, allowing for the introduction of a wide range of functional groups. For instance, reaction with an amine could yield amino-quinoxaline derivatives.

Of the 2-Methyl Group: The methyl group, being in a benzylic-like position, can be functionalized through pathways other than oxidation. One common strategy is free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would convert the methyl group to a bromomethyl group (2-bromomethyl-6,7-dichloro-3-phenylquinoxaline). This brominated intermediate is a versatile precursor for further nucleophilic substitution reactions, allowing for the introduction of various functionalities such as hydroxyl, cyano, or amino groups at the 2-position.

Table 2: Potential Functional Group Interconversions for 6,7-Dichloro-2-methyl-3-phenylquinoxaline

| Site of Interconversion | Reaction Type | Reagent(s) | Potential Product(s) |

| 3-Phenyl Group | Electrophilic Aromatic Substitution (Sulfonation) | Fuming H₂SO₄ or ClSO₃H | 4-(6,7-Dichloro-2-methylquinoxalin-3-yl)benzenesulfonic acid |

| 3-Phenyl Group | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 6,7-Dichloro-2-methyl-3-(4-nitrophenyl)quinoxaline |

| 6,7-Dichloro Benzene Ring | Nucleophilic Aromatic Substitution | Amine (e.g., R₂NH), heat | 6-Amino-7-chloro-2-methyl-3-phenylquinoxaline and/or 7-Amino-6-chloro-2-methyl-3-phenylquinoxaline |

| 2-Methyl Group | Free-Radical Halogenation | N-Bromosuccinimide (NBS), initiator | 2-(Bromomethyl)-6,7-dichloro-3-phenylquinoxaline |

| 2-(Bromomethyl) Group | Nucleophilic Substitution | NaCN | (6,7-Dichloro-3-phenylquinoxalin-2-yl)acetonitrile |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis Techniques for Quinoxaline (B1680401) Derivatives

Spectroscopy is the principal tool for determining the molecular structure of newly synthesized compounds. Each method provides unique pieces of the structural puzzle, and together they offer a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 6,7-Dichloro-2-methyl-3-phenylquinoxaline is expected to show distinct signals corresponding to each type of proton. The methyl group protons would typically appear as a singlet. The protons of the phenyl group would produce a series of multiplets in the aromatic region, while the two protons on the dichlorinated benzene (B151609) portion of the quinoxaline core would each present as a singlet due to their isolation from neighboring protons. For structurally similar compounds like 6,7-dichloro-2-phenylquinoxaline, the quinoxaline protons appear as singlets at δ 8.27 and δ 8.23 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For the related 6,7-dichloro-2,3-diphenylquinoxaline, carbon signals for the chlorinated ring appear around δ 134.54, 140.04, and 154.59 ppm. rsc.org The spectrum for the title compound would show distinct peaks for the methyl carbon, the carbons of the phenyl ring, and the carbons of the quinoxaline system.

Advanced Techniques: Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Two-dimensional NMR (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the atoms within the molecule. mdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6,7-Dichloro-2-methyl-3-phenylquinoxaline

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons | ¹H | ~2.5 - 2.8 | Singlet |

| Phenyl Protons | ¹H | ~7.3 - 7.6 | Multiplet |

| Quinoxaline Protons (H-5, H-8) | ¹H | ~8.1 - 8.3 | Singlet |

| Methyl Carbon | ¹³C | ~20 - 25 | |

| Phenyl Carbons | ¹³C | ~128 - 140 | |

| Quinoxaline Carbons | ¹³C | ~129 - 155 |

Vibrational spectroscopy techniques such as Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

IR Spectroscopy: The IR spectrum of a quinoxaline derivative typically displays characteristic absorption bands. For a related compound, 6-methyl-2,3-diphenylquinoxaline, key stretches are observed for aromatic C-H at 3045 cm⁻¹, the C=N bond of the quinoxaline ring at 1566.5 cm⁻¹, and the C-N bond at 1330 cm⁻¹. vixra.orgsymbiosisonlinepublishing.com For 6,7-Dichloro-2-methyl-3-phenylquinoxaline, additional strong absorptions corresponding to the C-Cl stretching vibrations would be expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The analysis of the FT-Raman spectrum of related dichlorinated heterocyclic compounds has been shown to be a valuable characterization tool. researchgate.net

Interactive Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Methyl C-H | Stretch | ~2980 - 2870 |

| C=N (Quinoxaline Ring) | Stretch | ~1620 - 1550 |

| C=C (Aromatic Rings) | Stretch | ~1600 - 1450 |

| C-N | Stretch | ~1350 - 1250 |

| C-Cl | Stretch | ~850 - 550 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. nist.gov

Standard MS: For 6,7-Dichloro-2-methyl-3-phenylquinoxaline (C₁₅H₁₀Cl₂N₂), the calculated molecular weight is 289.16. chemscene.com The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 289. A characteristic feature would be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This results in prominent peaks at M+2 (from one ³⁷Cl) and M+4 (from two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. csic.es For a related compound, 2,3-bis(2-chlorophenyl)quinoxaline, the calculated mass for [M+H]⁺ was 351.0456 and the found mass was 351.0457, demonstrating the precision of the technique. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Interactive Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀Cl₂N₂ |

| Molecular Weight (Nominal) | 289 |

| Molecular Weight (Monoisotopic) | 288.0272 |

| HRMS [M+H]⁺ (Calculated) | 289.0348 |

| Key Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Isotopic Peak Ratio | ~9:6:1 |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. Quinoxaline derivatives are known to be chromophoric and exhibit distinct absorption bands. semanticscholar.org Studies on similar quinoxaline structures, such as 6-methyl-2,3-diphenylquinoxaline, show characteristic absorptions corresponding to π-π* transitions of the aromatic system at shorter wavelengths (around 250 nm) and n-π* transitions involving the nitrogen heteroatoms at longer wavelengths (around 350 nm). vixra.orgsymbiosisonlinepublishing.com

Interactive Table 4: Expected Electronic Transitions

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Phenyl & Quinoxaline Rings | ~250 - 270 |

| n → π | Quinoxaline Ring (N atoms) | ~340 - 360 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions. mdpi.com For a related di-substituted 6,8-dichloroquinoxaline derivative, X-ray analysis confirmed the compound crystallized in the monoclinic space group P2₁/c. nih.gov Such an analysis of 6,7-Dichloro-2-methyl-3-phenylquinoxaline would unambiguously determine the planarity of the quinoxaline core and the torsional angle of the phenyl group relative to the main heterocyclic ring system. nih.gov

Interactive Table 5: Data Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles formed between three connected atoms (in degrees). |

| Torsion Angles | The dihedral angles describing the rotation around a bond. |

| Intermolecular Interactions | Identification of non-covalent forces like π-stacking or hydrogen bonds. |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of quinoxaline derivatives. rsc.org A reversed-phase C18 column is commonly used with a mobile phase, such as a methanol/water gradient, to separate the target compound from impurities.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another effective method for purity analysis, especially for volatile and thermally stable compounds like quinoxaline derivatives. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. semanticscholar.org

Computational and Theoretical Investigations of 6,7 Dichloro 2 Methyl 3 Phenylquinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmaterenvironsci.comgrowingscience.com It is widely applied to predict the properties of molecules like quinoxaline (B1680401) derivatives, offering a balance between accuracy and computational cost. jmaterenvironsci.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-31G(d,p). jmaterenvironsci.comnih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. scielo.br For 6,7-dichloro-2-methyl-3-phenylquinoxaline, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A key aspect of its structure is the rotational freedom of the phenyl group attached at the 3-position relative to the planar quinoxaline ring. Conformational analysis, using methods like DFT, can determine the energy barriers associated with this rotation. scielo.br Studies on similar bicyclic systems have shown that even small energy differences, on the order of a few kcal/mol, can dictate the preferred conformation in different environments. scielo.br The planarity of the quinoxaline core, substituted with chloro, methyl, and phenyl groups, would be confirmed by these calculations, which check for the absence of imaginary frequencies in the vibrational analysis, ensuring a true energy minimum is found. nih.gov

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them is known as the HOMO-LUMO energy gap (ΔE), a critical parameter for determining molecular reactivity, stability, and optical properties. nih.govossila.com

A smaller energy gap generally implies higher reactivity and polarizability and is associated with the molecule's ability to engage in charge transfer interactions. nih.gov While specific values for 6,7-dichloro-2-methyl-3-phenylquinoxaline require dedicated calculation, data from analogous quinoxaline derivatives provide insight into the expected electronic characteristics. These studies show how different substituents influence the HOMO and LUMO energy levels. jmaterenvironsci.compcbiochemres.comumich.edu

Table 1: Examples of Calculated Electronic Properties for Quinoxaline Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 3-methyl-1-prop-2-ynylquinoxalin-2(1H)-one (Pr-N-Q=O) | DFT/B3LYP/6-31G(d,p) | -6.93 | -1.66 | 5.27 | jmaterenvironsci.com |

| 3-methyl-1-prop-2-ynylquinoxaline-2(1H)-thione (Pr-N-Q=S) | DFT/B3LYP/6-31G(d,p) | -6.42 | -2.09 | 4.33 | jmaterenvironsci.com |

| 6,7-Difluoro-2,3-diphenylquinoxaline (67D) | DFT/B3LYP/6-31G | -6.21 | -2.04 | 4.17 | pcbiochemres.com |

This table presents data for analogous compounds to illustrate the typical range of values obtained through DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The map displays the electrostatic potential on the electron density surface, with different colors indicating various potential values. nih.gov

Red/Yellow Regions : Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For 6,7-dichloro-2-methyl-3-phenylquinoxaline, these would likely be concentrated around the nitrogen atoms of the quinoxaline ring due to their high electronegativity.

Blue Regions : Indicate positive potential (electron-poor), corresponding to sites prone to nucleophilic attack. These are expected around the hydrogen atoms.

Green Regions : Represent neutral or zero potential areas. nih.gov

The MEP map for this compound would reveal how the electron-withdrawing chlorine atoms and the aromatic phenyl group modulate the electron distribution across the quinoxaline scaffold, providing a roadmap for its chemical reactivity. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, such as their electronic absorption and emission spectra (UV-Visible and fluorescence). growingscience.comnih.gov By simulating electronic transitions, primarily the HOMO→LUMO transition, TD-DFT can predict the absorption maxima (λmax). nih.gov

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. nih.gov

Molecular docking simulations for 6,7-dichloro-2-methyl-3-phenylquinoxaline would involve placing the molecule into the active site of various target proteins implicated in disease. Quinoxaline derivatives have been successfully docked into the active sites of several enzymes and receptors, demonstrating their therapeutic potential. nih.govnih.govresearchgate.net

The simulation calculates a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction. nih.govresearchgate.net A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

For example, docking studies on similar quinoxaline derivatives have explored their potential as inhibitors for targets like VEGFR-2 in cancer and α-glucosidase in diabetes. nih.govnih.gov A docking study of 6,7-dichloro-2-methyl-3-phenylquinoxaline would likely show the phenyl group and quinoxaline core engaging in hydrophobic and stacking interactions, while the nitrogen and chlorine atoms could act as hydrogen bond acceptors.

Table 2: Examples of Molecular Docking Results for Quinoxaline Derivatives with Biological Targets

| Compound Class | Target Protein (PDB ID) | Best Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-glucosidase | -2.2 to -5.8 | Not specified | nih.gov |

| 3-Methylquinoxaline derivatives | VEGFR-2 | IC50 of 3.2 nM (for compound 27a) | Not specified | nih.gov |

| 2,3-Diphenylquinoxaline (B159395) derivatives (MDBD) | c-Met kinase (3F66) | -10.8 | ARG1086, MET1211 | researchgate.net |

| 2,3-Diphenylquinoxaline derivatives | β-tubulin | Not specified | Electron-donating groups at positions 2/3 and electron-withdrawing groups at position 6 enhanced activity. | researchgate.net |

This table summarizes findings for various quinoxaline derivatives to illustrate the application and outcomes of molecular docking studies.

Analysis of Specific Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking, Hydrophobic Interactions)

Computational studies on various quinoxaline derivatives consistently highlight the importance of non-covalent interactions in their biological activity and crystal packing.

Hydrogen Bonds: For quinoxaline derivatives, hydrogen bonding is a critical interaction. The nitrogen atoms within the quinoxaline ring are capable of acting as hydrogen bond acceptors. nih.govresearchgate.net In amino-substituted quinoxalines, for instance, a common 'pincer' hydrogen-bond motif is observed where a quinoxaline nitrogen atom accepts two N-H···N hydrogen bonds. nih.govresearchgate.net While 6,7-dichloro-2-methyl-3-phenylquinoxaline lacks strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds may play a role in its interactions and crystal packing, a phenomenon observed in other chlorinated heterocyclic systems. rsc.org

π-π Stacking: The planar aromatic nature of the quinoxaline core and the appended phenyl ring makes π-π stacking a significant intermolecular force. nih.govyoutube.comwikipedia.org These interactions are crucial for the stability of crystal structures and for the binding of such molecules within the active sites of biological macromolecules like proteins and DNA. nih.gov The presence of electron-withdrawing chlorine atoms on the quinoxaline ring can influence the quadrupole moment of the aromatic system, thereby modulating the strength and geometry of π-π stacking interactions. youtube.com Studies on similar aromatic systems show that substituents can significantly affect the stability of stacked dimers. scirp.org

Hydrophobic Interactions: The phenyl group and the methyl group on the quinoxaline core contribute to the molecule's hydrophobic character. These groups can engage in hydrophobic interactions within the binding pockets of proteins, which are often lined with nonpolar amino acid residues. nih.govyoutube.com These interactions are a major driving force for ligand-protein binding.

A summary of potential intermolecular interactions for 6,7-Dichloro-2-methyl-3-phenylquinoxaline based on related compounds is presented below.

| Interaction Type | Potential Role in 6,7-Dichloro-2-methyl-3-phenylquinoxaline |

| Hydrogen Bonds | Weak C-H···N and C-H···Cl bonds may influence crystal packing and receptor binding. |

| π-π Stacking | The quinoxaline and phenyl rings can participate in stacking interactions, crucial for binding to aromatic residues in proteins and for solid-state structure. |

| Hydrophobic Interactions | The methyl and phenyl substituents can form favorable interactions with nonpolar regions of binding sites. |

| Halogen Bonds | The chlorine atoms could potentially act as halogen bond donors, interacting with nucleophilic sites. |

Identification of Potential Binding Pockets and Key Residues

Molecular docking studies on various quinoxaline derivatives have provided insights into their potential binding modes within different protein active sites. Although no specific docking studies for 6,7-dichloro-2-methyl-3-phenylquinoxaline were found, results from related compounds can suggest potential key interactions.

For example, in studies of quinoxaline derivatives as inhibitors of Apoptosis Signal-regulated Kinase 1 (ASK1), key hydrogen bonds were formed with residues such as Lys709 and Val757 in the active site. nih.gov The phenyl group of such inhibitors often occupies a solvent-exposed region. nih.gov In another study on 2,3-diphenylquinoxaline derivatives as tubulin inhibitors, it was found that compounds with electron-withdrawing groups were effective. nih.gov This suggests that the dichloro substitution in 6,7-dichloro-2-methyl-3-phenylquinoxaline could be significant for its interaction with certain biological targets.

Docking studies of quinoxaline compounds with cruzain, a cysteine protease, have shown that these molecules can bind to sites adjacent to the main catalytic site, such as the AS2 pocket. nih.gov The binding is influenced by the nature of the substituents on the quinoxaline ring.

Based on these findings, key amino acid residues that could potentially interact with 6,7-dichloro-2-methyl-3-phenylquinoxaline in a hypothetical binding pocket are summarized in the following table.

| Interacting Residue Type | Potential Interaction with 6,7-Dichloro-2-methyl-3-phenylquinoxaline |

| Aromatic (e.g., Trp, Tyr, Phe) | Could engage in π-π stacking with the quinoxaline and phenyl rings. |

| Polar/Charged (e.g., Lys, Asp, Glu) | Could form hydrogen bonds with the quinoxaline nitrogen atoms or interact with the chlorine substituents. |

| Aliphatic/Nonpolar (e.g., Val, Leu, Ile) | Could form hydrophobic interactions with the methyl and phenyl groups. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to predict activities such as anti-tubercular and antifungal effects. nih.govmdpi.com

The general process of QSAR modeling involves:

Data Set Selection: A group of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric, hydrophobic) are calculated for each molecule.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For quinoxaline derivatives, 3D-QSAR studies have highlighted the importance of steric and electrostatic fields in determining their activity. nih.gov These models can generate contour maps that visualize regions where bulky groups or specific electrostatic properties would be favorable or unfavorable for activity, thus guiding the design of new, more potent compounds. mdpi.com

Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their complexes. nih.gov These simulations can provide detailed insights into the conformational flexibility of a molecule, its interactions with its environment (like a solvent or a protein), and the stability of ligand-protein complexes. pcbiochemres.com

For a molecule like 6,7-dichloro-2-methyl-3-phenylquinoxaline, MD simulations could be employed to:

Explore Conformational Space: Determine the preferred rotational orientations (conformational landscape) of the phenyl group relative to the quinoxaline core.

Analyze Binding Stability: If docked into a protein active site, MD simulations can assess the stability of the binding pose over time and analyze the dynamics of intermolecular interactions.

Calculate Binding Free Energies: Advanced MD-based methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to its target, providing a more accurate prediction of binding affinity than docking alone. nih.gov

While no specific MD simulation studies for 6,7-dichloro-2-methyl-3-phenylquinoxaline were identified, studies on similar heterocyclic compounds have successfully used these techniques to understand their behavior at an atomic level. nih.govpcbiochemres.com

Mechanistic Investigations of Biological Interactions of Quinoxaline Derivatives

Molecular Pathways Affected by Quinoxaline (B1680401) Scaffolds

The core structure of quinoxaline is a key determinant of its biological profile, enabling it to engage with a range of cellular targets. Research into this class of compounds has illuminated several key pathways that are affected.

Interactions with Cellular Proliferation Pathways

Quinoxaline derivatives have been shown to exert significant effects on cellular proliferation, often leading to growth inhibition in cancer cell lines. Studies on 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives have demonstrated that their impact on cell proliferation is dependent on the specific substituents at the 2 and 3 positions, as well as the cell line being tested. teb.org.tr For instance, certain derivatives have shown inhibitory effects on H-ras activated cancer cells (5RP7) but not on normal cells (F2408), suggesting a degree of selectivity. teb.org.tr

A close analog, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has been found to induce growth inhibition in malignant T-cells by triggering apoptosis. nih.gov This process is a cornerstone of cellular proliferation control. The apoptotic effect of DCQ was confirmed through flow cytometry and ELISA-based assays, indicating a programmed cell death pathway is activated. nih.gov This suggests that 6,7-Dichloro-2-methyl-3-phenylquinoxaline may also interfere with cellular proliferation by promoting apoptosis. The mechanism for DCQ involves the upregulation of key proteins p53 and p21, which are critical mediators of cell cycle arrest and apoptosis, and the downregulation of the anti-apoptotic protein Bcl-2α. nih.gov

| Compound Analogue | Cell Line | Effect | Molecular Observation |

|---|---|---|---|

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Malignant T-cells (C91-PL, HuT-102) | Dose-dependent growth inhibition, Induction of apoptosis | Upregulation of p53 and p21, Downregulation of Bcl-2α |

| Various 6,7-dichloro-2,3-disubstituted-quinoxalines | 5RP7 (H-ras activated cancer cells) | Inhibition of cell proliferation | Inhibition of DNA synthesis |

| Various 6,7-dichloro-2,3-disubstituted-quinoxalines | F2408 (normal cells) | Less to no inhibition of cell proliferation | - |

Enzymatic Inhibition Mechanisms

The quinoxaline scaffold is a common feature in various enzyme inhibitors. While direct enzymatic inhibition data for 6,7-Dichloro-2-methyl-3-phenylquinoxaline is limited, studies on related compounds provide valuable insights. For example, a series of 3-phenyl-substituted quinoxalines were evaluated for their inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for nucleotide synthesis and, consequently, cell proliferation. nih.gov Certain derivatives showed appreciable activity against DHFR, suggesting this as a potential mechanism of action for this class of compounds. nih.gov

Furthermore, other quinoxaline derivatives have been designed and synthesized as potent and selective inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. nih.gov Another related compound, 6,7-dichloro-2-methylo-5,8-quinolinedione, has been shown to be a good substrate for the enzyme DT-diaphorase (NQO1), highlighting the potential for quinoxaline-like structures to interact with enzymatic systems. mdpi.com

Nucleic Acid Interactions

The ability to interact with DNA is a known mechanism for many anticancer agents. Research on 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives has explored their effects on DNA synthesis. teb.org.tr As proteins are generated based on the genetic information encoded in DNA, inhibiting DNA synthesis is a key strategy in curbing cell proliferation. teb.org.tr The study demonstrated that the cytotoxic and antiproliferative effects of these compounds could be linked to their ability to interfere with DNA synthesis. teb.org.tr The specific nature of this interaction, such as intercalation or groove binding, remains an area for further investigation for 6,7-Dichloro-2-methyl-3-phenylquinoxaline.

Modulation of Signaling Pathways

Quinoxaline derivatives can modulate various intracellular signaling pathways. The analog DCQ was found to modulate the expression of transforming growth factor (TGF), increasing TGF-β1 transcripts while decreasing TGF-α mRNA in several malignant T-cell lines. nih.gov This modulation of a key signaling pathway contributes to its antiproliferative and apoptotic effects. nih.gov

Additionally, another dichlorinated quinoxaline derivative, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate, acts as an antagonist at excitatory amino acid receptors, specifically NMDA and non-NMDA receptors in the central nervous system. nih.gov This demonstrates that the 6,7-dichloroquinoxaline (B20963) scaffold can interact with and modulate crucial signaling pathways in the nervous system.

Structure-Mechanism Relationship Studies for Halogenated Quinoxalines

The presence and position of halogen substituents on the quinoxaline ring are critical in determining the compound's biological activity and mechanism of action.

Influence of Halogen Substituents on Molecular Interactions

The introduction of chlorine atoms into a molecule can significantly alter its biological activity. eurochlor.org The two chlorine atoms at the 6 and 7 positions of 6,7-Dichloro-2-methyl-3-phenylquinoxaline have a profound influence on its physicochemical properties and, consequently, its molecular interactions.

Halogen substituents, like chlorine, modulate activity through several mechanisms:

Lipophilicity : The addition of chlorine atoms generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins. researchgate.net

Electronic Effects : Chlorine is an electron-withdrawing group. This property can influence the electron distribution across the quinoxaline ring system, affecting its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets. researchgate.net Structure-activity relationship (SAR) studies on some quinoxaline series have shown that the presence of electron-withdrawing groups like chlorine can decrease activity compared to electron-donating groups in specific assays. mdpi.commdpi.com

Steric Factors : The size of the chlorine atoms can influence how the molecule fits into a binding site on a protein or interacts with DNA, providing steric hindrance or favorable contacts that can enhance or diminish activity.

Halogen Bonding : The chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This type of interaction is increasingly recognized as important in drug-receptor binding.

| Physicochemical Effect of Chlorine | Consequence on Molecular Interaction |

|---|---|

| Increased Lipophilicity | Enhanced membrane permeability and interaction with hydrophobic binding sites. |

| Electron-Withdrawing Nature | Modulation of the electron density of the aromatic system, affecting non-covalent interactions. |

| Steric Bulk | Influences the fit and orientation within a biological target's binding site. |

| Potential for Halogen Bonding | Provides an additional specific, directional non-covalent interaction with target molecules. |

Role of Methyl and Phenyl Groups in Mechanistic Specificity

The biological activity and mechanistic specificity of quinoxaline derivatives are significantly influenced by the nature and position of substituents on the core ring structure. Among these, the methyl and phenyl groups at the 2 and 3 positions, respectively, play a crucial role in modulating the pharmacological effects of compounds like 6,7-Dichloro-2-methyl-3-phenylquinoxaline. Structure-activity relationship (SAR) studies have consistently shown that these groups are critical for interaction with biological targets and determining the potency and selectivity of the molecule. nih.govmdpi.comresearchgate.net

The phenyl group at the C3 position is a key determinant of activity. Modifications to this aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can drastically alter the compound's biological profile. mdpi.com For instance, studies on various quinoxaline derivatives have established that the substitution pattern on the phenyl ring is a primary factor in their inhibitory activities. researchgate.net The electronic characteristics and lipophilicity conferred by the phenyl group and its substituents can affect how the molecule binds to target enzymes or receptors. nih.gov For example, in a series of anticancer quinoxalines, the presence of a chloro-substitution at the fourth position of the phenyl ring resulted in excellent activity against MCF-7 and HCT116 cell lines. mdpi.com This highlights the phenyl ring's role in orienting the molecule within a binding site and forming key interactions.

| Compound | Substitutions | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound 11 | Chloro-substitution at 4th position of phenyl ring | MCF-7 | 9 |

| Compound 11 | Chloro-substitution at 4th position of phenyl ring | HCT116 | 2.5 |

| Compound 18 | Methyl group on a fused ring | MCF-7 | 22.11 ± 13.3 |

| Compound 17 | Unsubstituted fused ring | A549 | 46.6 ± 7.41 |

| Compound 17 | Unsubstituted fused ring | HCT-116 | 48 ± 8.79 |

In Vitro Studies Elucidating Molecular and Cellular Responses

High-Throughput Screening for Target Identification

High-Throughput Screening (HTS) is a pivotal technology in modern drug discovery and molecular biology, enabling the rapid testing of thousands to millions of chemical compounds for their biological activity against a specific target. drugtargetreview.combmglabtech.com This methodology is crucial for identifying "hits"—compounds that modulate the function of a biological target in a desired manner—which then serve as starting points or "leads" for drug development. drugtargetreview.comlabmanager.com The process leverages automation, robotics, and sensitive detection methods to conduct a massive number of tests in a short period, making it a highly efficient strategy for exploring large compound libraries. bmglabtech.comlabmanager.com

The HTS workflow for target identification typically involves several key stages. labmanager.com First, a biological assay is developed that is sensitive, reliable, and suitable for automation. bmglabtech.com This assay is designed to measure a specific biological event, such as enzyme activity or protein binding. drugtargetreview.com A large library of diverse chemical compounds is then screened using this assay. drugtargetreview.com The screening process is highly automated, with robotic systems handling liquid dispensing and plate movements to ensure consistency and speed. bmglabtech.com Data acquisition and analysis are performed to identify compounds that produce a significant response compared to controls. labmanager.com These initial hits undergo a secondary screening phase to confirm their activity and eliminate false positives. labmanager.com

While specific HTS data for the direct target identification of 6,7-Dichloro-2-methyl-3-phenylquinoxaline is not detailed in the available literature, this methodology is standard for elucidating the mechanisms of novel quinoxaline derivatives. nih.govnih.gov The advantage of HTS is that it is driven by functional activity, which can lead to the discovery of compounds with novel chemical structures and mechanisms of action, as it does not depend on pre-existing knowledge of binding modes. drugtargetreview.com For a compound like 6,7-Dichloro-2-methyl-3-phenylquinoxaline, HTS could be employed to screen it against panels of kinases, proteases, or other enzyme families, as well as cellular assays that measure broader effects like apoptosis or cell proliferation, to identify its primary molecular targets and begin to unravel its mechanism of action. drugtargetreview.com

| Phase | Description | Objective |

|---|---|---|

| Assay Preparation | Selection and optimization of assay type, size, and detection method. Preparation of samples. | Develop a robust and scalable assay for screening. |

| Pilot Screen | A small-scale run to validate all components of the process (robotics, chemistry, data handling). | Ensure the screening system is functioning correctly before the full-scale screen. |

| Primary Screen | Screening of the entire selected compound library against the biological target. | Identify initial "hits" from a large pool of compounds. |

| Secondary Screen | Re-testing of primary hits to confirm activity and rule out false positives. Often involves dose-response curves. | Validate hits and prioritize them for further investigation. |

| Lead Selection | Selection of confirmed and potent compounds for further development based on activity, selectivity, and other properties. | Identify promising lead compounds for medicinal chemistry optimization. |

Advanced Applications and Materials Science Research

Organic Electronics and Optoelectronic Materials

The quinoxaline (B1680401) moiety is a well-established electron-deficient system, making it a valuable component in the design of n-type organic materials for electronic and optoelectronic devices. nih.gov The presence of two nitrogen atoms in the pyrazine (B50134) ring lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. researchgate.net The addition of electron-withdrawing groups, such as the two chlorine atoms at the 6 and 7 positions in the target molecule, is a common strategy to further lower the LUMO level, enhancing electron-accepting capabilities. nih.gov

Quinoxaline derivatives are versatile components in organic semiconductors, primarily recognized for their electron-transporting properties. symbiosisonlinepublishing.com Their high electron affinity and good thermal stability make them suitable for various electronic applications. kaust.edu.sa